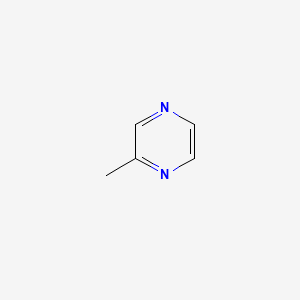
Tributyl(pentafluorophenyl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tributyl(pentafluorophenyl)stannane, also known as pentafluorophenyltributylstannane, is an organotin compound with the molecular formula C18H27F5Sn. This compound is characterized by the presence of a pentafluorophenyl group attached to a tin atom, which is further bonded to three butyl groups. It is commonly used as a reagent in organic synthesis, particularly in Stille coupling reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tributyl(pentafluorophenyl)stannane can be synthesized through the reaction of pentafluorophenylmagnesium bromide with tributyltin chloride. The reaction is typically carried out in an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
C6F5MgBr+(C4H9)3SnCl→(C4H9)3SnC6F5+MgBrCl
The reaction is usually performed in anhydrous diethyl ether or tetrahydrofuran as the solvent, and the mixture is stirred at low temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature and reagent addition .
Análisis De Reacciones Químicas
Types of Reactions
Tributyl(pentafluorophenyl)stannane undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the pentafluorophenyl group is replaced by other nucleophiles.
Coupling Reactions: It is widely used in Stille coupling reactions to form carbon-carbon bonds between organotin compounds and organic halides or pseudohalides.
Reduction Reactions: The compound can act as a reducing agent in radical reactions, such as the reduction of alkyl halides.
Common Reagents and Conditions
Stille Coupling: Typically involves palladium catalysts and organic halides or pseudohalides as reactants.
Radical Reactions: Commonly performed with radical initiators like azobisisobutyronitrile (AIBN) under thermal or photochemical conditions.
Major Products
Aplicaciones Científicas De Investigación
Tributyl(pentafluorophenyl)stannane has several scientific research applications:
Organic Synthesis: Used as a reagent in Stille coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Material Science: Employed in the preparation of organotin polymers and materials with unique electronic and optical properties.
Medicinal Chemistry: Investigated for its potential use in the synthesis of biologically active compounds and drug intermediates.
Catalysis: Acts as a catalyst in various organic transformations, enhancing reaction efficiency and selectivity.
Mecanismo De Acción
The mechanism of action of tributyl(pentafluorophenyl)stannane in Stille coupling reactions involves the formation of a palladium complex with the organotin reagent. The palladium catalyst facilitates the transmetalation step, where the pentafluorophenyl group is transferred from tin to palladium. This is followed by reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst .
Comparación Con Compuestos Similares
Similar Compounds
Tributyltin Hydride: Another organotin compound used as a reducing agent in radical reactions.
Triphenyltin Chloride: Used in organic synthesis and as a biocide.
Tetramethyltin: Employed in the semiconductor industry for chemical vapor deposition processes.
Uniqueness
Tributyl(pentafluorophenyl)stannane is unique due to its pentafluorophenyl group, which imparts distinct electronic properties and reactivity compared to other organotin compounds. This makes it particularly valuable in Stille coupling reactions, where it offers high reactivity and selectivity .
Propiedades
Número CAS |
1045-56-3 |
|---|---|
Fórmula molecular |
C8H7Br |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-2-methoxybenzene-1,3-diol](/img/structure/B1173155.png)

